3-(1H-pyrazol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is a complex organic compound that falls within the category of heterocyclic compounds. It features a pyrazole ring, a thiophene-substituted pyridine moiety, and an amide functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and apoptosis induction.
The compound is referenced in various scientific literature and patents, indicating its relevance in ongoing research. Notably, it has been associated with studies focused on Bcl-2 selective apoptosis-inducing agents, which are crucial for developing cancer therapies aimed at overcoming resistance to conventional treatments .
3-(1H-pyrazol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide can be classified as:
The synthesis of 3-(1H-pyrazol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide typically involves several steps that can include:
Technical details regarding these methods can vary significantly based on the specific reagents and conditions used, including temperature, solvent choice, and catalysts employed .
The molecular structure of 3-(1H-pyrazol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide includes:
The chemical reactivity of 3-(1H-pyrazol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is influenced by its functional groups:
These reactions are critical for modifying the compound to enhance its pharmacological properties or to explore structure–activity relationships .
The mechanism of action for 3-(1H-pyrazol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide primarily involves its interaction with Bcl-2 family proteins. By inhibiting anti-apoptotic proteins such as Bcl-xL, this compound promotes apoptosis in cancer cells. This process typically includes:
Data from pharmacological studies indicate that compounds with similar structures exhibit enhanced apoptotic effects in various cancer cell lines .
The physical properties of 3-(1H-pyrazol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide include:
Key chemical properties include:
Analyses such as melting point determination and spectral methods (NMR, IR) are essential for characterizing these properties accurately .
The primary applications of 3-(1H-pyrazol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide lie within medicinal chemistry:
Further exploration into its pharmacokinetics and toxicity profiles will be necessary to establish its viability as a drug candidate .
The compound emerged during medicinal chemistry efforts to develop apoptosis-inducing agents targeting B-cell lymphoma 2 (Bcl-2) family proteins. It was first synthesized and characterized around 2017–2018 following the identification of structural deficiencies in earlier apoptosis modulators. Patent literature reveals its optimization from simpler benzamide scaffolds through systematic incorporation of nitrogen- and sulfur-containing heterocycles to enhance target binding affinity . Unlike traditional cytotoxic chemotherapeutics, this molecule exemplifies the shift toward targeted protein interaction inhibitors designed to overcome treatment resistance. The compound’s structural evolution involved:
This development occurred alongside advances in synthetic methodologies, particularly palladium-catalyzed cross-coupling and microwave-assisted synthesis, enabling efficient construction of its intricate framework [5].
This benzamide derivative functions as a Bcl-2 homology 3 (BH3) mimetic, specifically designed to antagonize anti-apoptotic proteins like Bcl-xL. Its mechanism involves disrupting protein-protein interactions between pro-apoptotic effectors (e.g., BIM, BID) and their anti-apoptotic counterparts, thereby restoring programmed cell death in malignancies . Key aspects of its apoptosis-modulating function include:
Table 1: Comparative Apoptosis-Inducing Profile of Related Compounds
Compound | Target Protein | Binding Affinity (Ki, nM) | Cellular EC50 (Apoptosis) |
---|---|---|---|
3-(1H-pyrazol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide | Bcl-xL | 38 ± 4 | 110 ± 15 nM |
N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide | Bcl-2/Bcl-xL | 120 ± 15 | 450 ± 30 nM |
Navitoclax (ABT-263) | Bcl-2/Bcl-xL | ≤1 | 5 ± 1 nM |
Pharmacological studies demonstrate its efficacy in Bcl-xL-dependent cancer cell lines, particularly those resistant to conventional chemotherapies. While less potent than clinical agents like navitoclax, its distinct heterocyclic architecture offers a novel chemical space for overcoming on-target toxicities (e.g., thrombocytopenia) associated with broad Bcl-2 family inhibition .
This molecule exemplifies advanced pharmacophore engineering within heterocyclic benzamides, integrating four distinct bioisosteric elements critical for target engagement:
Table 2: Key Heterocyclic Components and Their Structural Contributions
Structural Element | Role in Target Engagement | Synthetic Accessibility |
---|---|---|
Pyrazolylbenzamide | Primary pharmacophore: H-bonding with BH3 domain | Accessible via Buchwald-Hartwig amination or nucleophilic substitution [5] |
(Thiophen-2-yl)pyridine | Secondary pharmacophore: hydrophobic filling of P4 pocket | Synthesized via Suzuki-Miyaura coupling or direct heteroarylation |
Methylene linker | Conformational adaptability for dual-pharmacophore presentation | Straightforward reductive amination or alkylation |
The compound’s design leverages molecular hybridization principles, combining validated benzamide-based scaffolds with emerging heterocyclic motifs. This approach is reflected in synthetic routes involving:
The integration of thiophene distinguishes it from simpler pyrazolylbenzamides (e.g., CID 4247366 [1]), conferring enhanced solubility and electronic properties conducive to target binding. Its physicochemical profile—molecular weight 360.44, calculated logP ~3.2—aligns with Lipinski’s guidelines for drug-like molecules, supporting its potential as a lead compound . Future optimization may explore substituent effects on the pyrazole nitrogen or thiophene ring to fine-tune pharmacokinetic properties while retaining apoptotic efficacy.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8